4-Formamido-2-hydroxybenzoic acid

Description

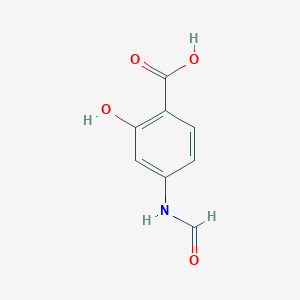

Structure

2D Structure

3D Structure

Properties

CAS No. |

3520-97-6 |

|---|---|

Molecular Formula |

C8H7NO4 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

4-formamido-2-hydroxybenzoic acid |

InChI |

InChI=1S/C8H7NO4/c10-4-9-5-1-2-6(8(12)13)7(11)3-5/h1-4,11H,(H,9,10)(H,12,13) |

InChI Key |

KTRYBTQPPRGLQI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Classical and Contemporary Synthesis Strategies for 4-Formamido-2-hydroxybenzoic Acid

The construction of this compound is typically accomplished either by modifying a pre-existing substituted benzene (B151609) ring or by building the functionality through a series of sequential reactions.

The most straightforward method for synthesizing this compound begins with the precursor 4-amino-2-hydroxybenzoic acid, also known as para-aminosalicylic acid (PAS). This approach involves a direct formylation reaction, where the amino group at the C4 position is converted into a formamido group (-NHCHO).

This transformation is a type of acylation, specifically a formylation. The reaction typically involves treating 4-amino-2-hydroxybenzoic acid with a suitable formylating agent. Common agents for this purpose include formic acid or a mixture of formic acid and acetic anhydride. The amino group acts as a nucleophile, attacking the carbonyl carbon of the formylating agent, leading to the formation of the amide bond after the elimination of a water molecule. The general reaction is as follows:

Reactant: 4-amino-2-hydroxybenzoic acid

Reagent: Formylating agent (e.g., Formic Acid)

Product: this compound

The ease of this synthesis is contingent on the availability and cost of the starting material, 4-amino-2-hydroxybenzoic acid.

An alternative to direct formylation is a multi-step synthesis that builds the molecule from simpler precursors. A notable example involves the Kolbe-Schmitt reaction, a method for aromatic carboxylation.

A plausible and historically significant pathway starts with m-aminophenol. This sequence strategically introduces the required functional groups in a specific order to ensure the correct isomer is formed.

Aromatic Carboxylation: The first key step is the carboxylation of m-aminophenol. In a process analogous to the Kolbe-Schmitt reaction, the potassium salt of m-aminophenol (potassium m-aminophenate) is heated under a high pressure of carbon dioxide. google.com This reaction introduces a carboxylic acid group onto the benzene ring. The directing effects of the hydroxyl and amino groups favor the introduction of the carboxyl group at the position ortho to the hydroxyl group and para to the amino group, yielding 4-amino-2-hydroxybenzoic acid.

Amide Formation: The intermediate, 4-amino-2-hydroxybenzoic acid, is then subjected to formylation as described in the direct approach (Section 2.1.1) to yield the final product.

A patent from 1953 describes a high-yield synthesis of the key intermediate, 4-amino-2-hydroxybenzoic acid, from m-aminophenol using potassium carbonate in a ball mill under a stream of carbon dioxide, achieving yields of approximately 90%. google.com

Table 1: Multi-step Synthesis via Kolbe-Schmitt Reaction

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Reported Yield |

| 1 | m-Aminophenol | 1. Potassium Carbonate (K₂CO₃) 2. Carbon Dioxide (CO₂) 3. Heat (175°C), continuous comminution | 4-amino-2-hydroxybenzoic acid | ~90% google.com |

| 2 | 4-amino-2-hydroxybenzoic acid | Formic Acid (HCOOH), Heat | This compound | High |

This multi-step approach demonstrates the utility of classical named reactions in constructing complex aromatic compounds. youtube.comyoutube.comyoutube.com

Green Chemistry Approaches in Synthetic Design for this compound

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic methods that minimize waste, reduce energy consumption, and avoid hazardous solvents. chemmethod.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.net The formylation of amines is particularly amenable to this technique. Research on the synthesis of related formamide (B127407) derivatives has shown that microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. researchgate.net

For the synthesis of this compound, a potential green method would involve the microwave-assisted reaction of 4-amino-2-hydroxybenzoic acid with a formylating agent, potentially under solvent-free conditions. Studies on similar structures, such as the synthesis of 4-hydroxybenzoic acid hydrazide derivatives, have successfully utilized microwave heating in water or ethanol, or even without a solvent, achieving high yields in a matter of minutes. chemmethod.comchemmethod.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Formylation (Projected)

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours chemmethod.com | Minutes chemmethod.comresearchgate.netchemmethod.com |

| Energy Consumption | High | Low |

| Solvent Use | Often requires organic solvents | Can be done in water or solvent-free chemmethod.comchemmethod.com |

| Yield | Variable | Often higher chemmethod.comchemmethod.com |

| By-products | Potential for side reactions due to prolonged heating | Fewer side reactions, higher purity researchgate.net |

This approach offers a greener, more efficient alternative to classical synthesis. nih.govnih.gov

The development of novel catalysts is a cornerstone of green chemistry, aiming to improve reaction efficiency and reduce waste. For the synthesis of this compound, catalytic strategies can be applied to both the carboxylation and amidation steps.

In the context of amide bond formation, recent studies have explored the use of deep eutectic solvents (DES) as dual solvent-catalyst systems. nih.gov A DES formed from appropriate components could potentially catalyze the formylation of 4-amino-2-hydroxybenzoic acid under mild, solvent-free conditions, offering advantages such as biodegradability, low cost, and recyclability. nih.gov For instance, an acid-based DES could activate the formylating agent, facilitating the nucleophilic attack by the amine. nih.gov

Furthermore, while not directly forming an amide, the Kolbe-Schmitt reaction's efficiency can be enhanced. Research has shown that basic additives can increase the yield of hydroxybenzoic acids during the carboxylation of phenolates. researchgate.net Applying such principles could further optimize the multi-step synthesis pathway.

Mechanistic Elucidation of Key Synthetic Steps

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and improving yields.

The key transformation in the multi-step synthesis is the Kolbe-Schmitt reaction . The currently accepted mechanism involves the following steps:

Formation of the phenoxide ion by deprotonating the starting phenol (B47542) (in this case, m-aminophenol) with a base.

The phenoxide ion then acts as a nucleophile, attacking a molecule of carbon dioxide (CO₂). This is an electrophilic aromatic substitution.

The attack is believed to proceed via the formation of a complex between the phenoxide and the CO₂ molecule. The position of carboxylation is influenced by the cation and reaction conditions. In non-polar solvents, ortho-carboxylation is favored, while in polar solvents, the para product can be dominant. researchgate.net

A subsequent tautomerization step rearomatizes the ring and forms the carboxylated product.

The mechanism for the formylation of the amine follows a nucleophilic acyl substitution pathway.

The carbonyl carbon of the formylating agent (e.g., formic acid, which may be protonated or activated by another reagent) is electrophilic.

The lone pair of electrons on the nitrogen atom of the amino group of 4-amino-2-hydroxybenzoic acid acts as a nucleophile, attacking the electrophilic carbonyl carbon.

This forms a tetrahedral intermediate.

The intermediate then collapses, eliminating a leaving group (such as a water molecule) to form the stable amide bond, resulting in this compound. The use of a dehydrating agent can facilitate this final elimination step. youtube.com

Detailed Reaction Mechanism Investigations

The N-formylation of 4-aminosalicylic acid with formic acid proceeds through a nucleophilic acyl substitution mechanism. The general steps of this mechanism are as follows:

Protonation of Formic Acid (optional but can occur in acidic conditions): While not always necessary, the carbonyl oxygen of formic acid can be protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-aminosalicylic acid attacks the electrophilic carbonyl carbon of formic acid. This results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the positively charged nitrogen atom to one of the oxygen atoms of the former carbonyl group, creating a better leaving group (water).

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling a molecule of water.

Deprotonation: The resulting protonated formamide is deprotonated to yield the final product, this compound.

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Formic acid | Toluene | Reflux | 4-9 | >90 | caymanchem.com |

| Formic acid | None | 80 | Varies | Good to Excellent | prepchem.com |

| Formic acid/Iodine (cat.) | None | 70 | Varies | Up to 94 | nih.gov |

| Formic acid/NaHSO₄·H₂O on charcoal | Ethyl formate (B1220265) | Reflux | 0.17-1.67 | 80-94 | nist.gov |

Advanced Spectroscopic Characterization and Structural Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

High-resolution NMR spectroscopy stands as a powerful tool for delineating the three-dimensional structure and connectivity of 4-Formamido-2-hydroxybenzoic acid in solution.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of protons and carbons within the molecule. For instance, in related hydroxybenzoic acid derivatives, distinct signals for aromatic protons and carbons are observed, with their chemical shifts influenced by the positions of the hydroxyl, carboxyl, and amino or amido groups. hmdb.caresearchgate.netchemicalbook.comspectrabase.com

Two-dimensional (2D) NMR techniques are instrumental in establishing the precise connectivity of atoms. youtube.comsdsu.eduuvic.ca

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the assignment of adjacent protons on the aromatic ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹JCH), providing unambiguous assignment of protonated carbons. youtube.comsdsu.eduresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons (²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. youtube.comsdsu.eduresearchgate.net For example, HMBC can show correlations between the formyl proton and the carbon atom of the amide group, as well as correlations between the aromatic protons and the carboxyl carbon.

These 2D NMR experiments, when used in conjunction, allow for a complete and unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzene (B151609) ring and the connectivity of the formamido group. science.gov

Dynamic NMR Studies and Exchange Phenomena

Dynamic NMR (DNMR) studies can provide insights into conformational exchange processes occurring on the NMR timescale. For this compound, potential dynamic processes could include restricted rotation around the amide C-N bond and the C-C bond connecting the formamido group to the aromatic ring. Temperature-dependent NMR studies can reveal the energy barriers associated with these rotational processes. Furthermore, the exchange of labile protons, such as those of the hydroxyl, carboxyl, and amide groups, with the solvent or with each other can be investigated using techniques like saturation transfer or by observing changes in line shape. Studies on similar molecules like p-hydroxybenzoate hydroxylase have utilized NMR to probe the environment and binding of related structures. nih.gov

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed view of the functional groups present in this compound and the nature of the intermolecular forces that govern its solid-state structure. americanpharmaceuticalreview.comnih.gov

Analysis of Amide, Carboxyl, and Hydroxyl Vibrational Modes

The vibrational spectrum of this compound is characterized by distinct bands corresponding to its key functional groups. mdpi.com

Amide Modes: The amide group gives rise to several characteristic vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3300-3500 cm⁻¹. The amide I band (primarily C=O stretching) is a strong absorption usually found between 1630 and 1680 cm⁻¹. The amide II band (a combination of N-H bending and C-N stretching) occurs in the 1510-1570 cm⁻¹ range.

Carboxyl Modes: The carboxylic acid group is readily identified by the C=O stretching vibration of the carboxyl group, which typically appears as an intense band around 1700-1725 cm⁻¹ for non-dimerized forms and at lower frequencies for hydrogen-bonded dimers. The O-H stretching of the carboxyl group gives rise to a very broad absorption band spanning from 2500 to 3300 cm⁻¹, often overlapping with other O-H and C-H stretching vibrations.

Hydroxyl Modes: The phenolic O-H stretching vibration is expected to produce a broad band in the region of 3200-3600 cm⁻¹, with its exact position and shape being sensitive to hydrogen bonding. mdpi.com

Theoretical and experimental studies on similar molecules like 4-hydroxybenzoic acid and 2,4-dihydroxybenzoic acid have provided detailed assignments of their vibrational modes. nih.govnih.gov

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3300 - 3500 |

| Amide I (C=O Stretch) | 1630 - 1680 | |

| Amide II (N-H Bend, C-N Stretch) | 1510 - 1570 | |

| Carboxyl | O-H Stretch | 2500 - 3300 (broad) |

| C=O Stretch | 1700 - 1725 | |

| Hydroxyl | O-H Stretch (phenolic) | 3200 - 3600 (broad) |

Characterization of Intramolecular and Intermolecular Hydrogen Bonding Networks

The presence of hydroxyl, carboxyl, and amide groups in this compound allows for the formation of extensive intramolecular and intermolecular hydrogen bonding networks. researchgate.net These interactions significantly influence the vibrational frequencies of the involved functional groups.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond is expected between the ortho-hydroxyl group and the carbonyl oxygen of the carboxylic acid, forming a stable six-membered ring. This is a common feature in salicylic (B10762653) acid and its derivatives. nih.govresearchgate.netfarmaceut.org This interaction typically causes a red shift (lowering of frequency) and broadening of the O-H stretching band and a slight red shift of the C=O stretching band.

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids commonly form centrosymmetric dimers through strong hydrogen bonds between the carboxyl groups of two molecules. nih.gov This dimerization results in a significant lowering of the C=O stretching frequency and the appearance of a very broad O-H stretching absorption. Additionally, the amide N-H and the phenolic O-H groups can participate in intermolecular hydrogen bonding with neighboring molecules, further influencing their respective stretching frequencies. Studies on related dihydroxybenzoic acids have shown how different hydrogen bonding patterns can be elucidated through vibrational spectroscopy. nih.govsielc.com

The analysis of these shifts and the broadening of the vibrational bands in the IR and Raman spectra provides critical information about the specific hydrogen bonding motifs present in the crystalline structure of this compound. nih.gov

Mass Spectrometry for Precise Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for confirming the molecular weight and elemental composition of this compound and for elucidating its structure through the analysis of its fragmentation patterns.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺·) corresponding to its exact molecular weight. The fragmentation of this molecular ion provides valuable structural information. Common fragmentation pathways for related benzoic acid derivatives include:

Loss of small molecules: Decarboxylation (loss of CO₂) from the carboxylic acid group is a common fragmentation pathway. Loss of water (H₂O) from the hydroxyl group and the carboxylic acid is also possible.

Cleavage of the formamido group: The amide bond can cleave, leading to fragments corresponding to the formyl group (CHO) or the aminobenzoic acid moiety.

"Ortho effect": In ortho-substituted benzoic acids, interactions between adjacent functional groups can lead to characteristic fragmentation patterns, such as the loss of a neutral molecule involving atoms from both substituents. nih.gov For instance, an interaction between the hydroxyl and carboxyl groups can facilitate specific rearrangements and fragmentations.

Para-isomer characteristics: Derivatives of para-substituted benzoic acids are known to form para-quinoid type structures upon fragmentation. nih.gov

By analyzing the masses of the fragment ions, the structure of the parent molecule can be pieced together, confirming the presence and connectivity of the formamido, hydroxyl, and carboxyl groups on the benzene ring. High-resolution mass spectrometry (HRMS) can provide the exact elemental composition of the parent ion and its fragments, further solidifying the structural assignment.

Table 2: Potential Mass Spectrometric Fragments of this compound

| Fragment | Proposed Structure/Loss |

| [M - H₂O]⁺· | Loss of a water molecule |

| [M - CO]⁺· | Loss of carbon monoxide |

| [M - CHO]⁺ | Loss of the formyl radical |

| [M - COOH]⁺ | Loss of the carboxyl radical |

| [M - CO₂]⁺· | Loss of carbon dioxide |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, the molecular formula is C₈H₇NO₄. HRMS analysis would be expected to yield an experimental mass that corresponds closely to the calculated theoretical monoisotopic mass. The high precision of this technique allows for the unambiguous confirmation of the compound's elemental formula, a fundamental step in its characterization.

Table 1: Theoretical HRMS Data for this compound

| Compound Name | Molecular Formula | Ion Type | Theoretical Monoisotopic Mass (Da) |

|---|---|---|---|

| This compound | C₈H₇NO₄ | [M+H]⁺ | 182.0448 |

| This compound | C₈H₇NO₄ | [M-H]⁻ | 180.0302 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem Mass Spectrometry (MS/MS) provides insight into the structural connectivity of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. While specific experimental MS/MS data for this compound is not widely published, a fragmentation pathway can be predicted based on the known behavior of aromatic amides, phenols, and carboxylic acids. libretexts.orgnih.gov

Upon ionization (e.g., electrospray ionization in positive mode, ESI+), the protonated molecule [M+H]⁺ (m/z 182.04) would be selected as the precursor ion. Collision-induced dissociation (CID) would likely initiate fragmentation at the most labile bonds. Key predicted fragmentation pathways include:

Loss of Water: A neutral loss of water (H₂O, 18.01 Da) from the precursor ion, likely involving the carboxylic acid proton and the adjacent hydroxyl group, would yield a fragment ion at m/z 164.03.

Loss of Carbon Monoxide: Cleavage of the formyl group from the amide nitrogen could lead to the loss of carbon monoxide (CO, 27.99 Da), resulting in the 4-amino-2-hydroxybenzoic acid cation at m/z 154.05.

Amide Bond Cleavage: A characteristic fragmentation for amides is the cleavage of the N-CO bond. nih.gov This would lead to the formation of a resonance-stabilized acylium ion.

Decarboxylation: The loss of carbon dioxide (CO₂, 43.99 Da) from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives, which would produce a fragment at m/z 138.05.

Table 2: Predicted MS/MS Fragmentation Data for this compound ([M+H]⁺ Precursor)

| Predicted m/z | Proposed Fragment Formula | Proposed Neutral Loss | Description |

|---|---|---|---|

| 164.0342 | [C₈H₅NO₃]⁺ | H₂O | Loss of water from the precursor ion. |

| 154.0499 | [C₇H₈NO₃]⁺ | CO | Loss of carbon monoxide from the formamido group. |

| 136.0393 | [C₇H₆NO₂]⁺ | H₂O + CO | Sequential loss of water and carbon monoxide. |

| 122.0600 | [C₇H₈NO]⁺ | HCOOH | Loss of formic acid. |

X-ray Crystallography for Solid-State Molecular Architecture

A thorough review of the published scientific literature indicates that the crystal structure of this compound has not been determined or is not publicly available at this time. While crystal structures for closely related analogs like 4-benzamido-2-hydroxybenzoic acid and 4-(3-carboxypropanamido)-2-hydroxybenzoic acid monohydrate have been reported, no crystallographic data exists for the title compound itself. nih.govnih.gov

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the electronic structure and three-dimensional shape of 4-Formamido-2-hydroxybenzoic acid. These calculations provide a detailed picture of electron distribution and the forces that govern its molecular architecture.

Density Functional Theory (DFT) has been a primary tool for investigating this compound. DFT methods, such as B3LYP, are used to calculate the optimized geometry and vibrational frequencies of the molecule. nih.govnih.gov These studies often involve various basis sets, like 6-31G*, D95, and 6-311++G , to ensure the accuracy of the results. nih.gov For related molecules, such as 4-hydroxybenzoic acid, DFT calculations have been successfully used to analyze its monomeric and dimeric forms, providing insights into its stable conformers. nih.gov Theoretical calculations on similar structures have shown good agreement between the calculated and experimental vibrational spectra, validating the computational models used. nih.gov

The application of DFT extends to the study of structural properties, infrared (IR) and Raman spectra, dipole moment, polarizability, hardness, and chemical potential. nih.gov For instance, in studies of analogous compounds, DFT has been used to determine that a planar structure is the most stable configuration for the trans isomer. nih.gov

Ab initio methods, alongside DFT, have been employed to study the structure of dyes derived from related hydroxybenzoic acids. nih.gov These methods, which are based on first principles of quantum mechanics without empirical parameters, provide a rigorous approach to calculating molecular properties. Hartree-Fock (HF) theory, often used in conjunction with basis sets like 6-31G*, is a common ab initio method applied in these investigations. nih.gov The optimized geometries and calculated vibrational frequencies from these methods are often compared with experimental data to validate the theoretical models. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound and related compounds is crucial for understanding their flexibility and the different shapes they can adopt. Theoretical calculations are used to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. scielo.br For similar molecules, it has been shown that the presence of certain functional groups can lead to specific intramolecular interactions that stabilize particular conformations. nih.gov For example, in a related structure, an intramolecular O-H···O hydrogen bond was found to create an S(6) ring motif. nih.gov

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for structural verification.

NMR Chemical Shifts: The prediction of ¹H NMR chemical shifts is a key application of computational chemistry. nih.gov While experimental spectra for the closely related 4-hydroxybenzoic acid are available, computational predictions for this compound can provide valuable insights. chemicalbook.com Machine learning and quantum mechanical approaches are increasingly used for accurate chemical shift prediction. nih.gov

Vibrational Frequencies: DFT calculations are widely used to predict the vibrational frequencies (IR and Raman spectra) of molecules. nih.gov For the related 4-hydroxybenzoic acid, theoretical calculations using the B3LYP method have been performed to analyze its vibrational spectrum. nih.gov A scaled quantum mechanical (SQM) analysis is often carried out to obtain a better match between the calculated harmonic force constants and the experimental frequencies. nih.gov

Below is a table of predicted vibrational frequencies for a related compound, 4-hydroxybenzoic acid, which illustrates the type of data generated from these calculations.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3449 | ~3400-2400 (broad) |

| C=O Stretch (Carboxylic Acid) | 1663 | ~1700-1680 |

| Phenolic -OH Stretch | 1588 | ~3600-3200 (broad) |

| Data derived from studies on 4-hydroxybenzoic acid, a structurally similar compound. researchgate.net |

Reactivity and Stability Predictions based on Frontier Molecular Orbital Theory and Electrostatic Potentials

Frontier Molecular Orbital (FMO) Theory: FMO theory provides a framework for understanding chemical reactivity by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orglibretexts.org The energy and localization of these orbitals indicate the molecule's nucleophilic and electrophilic sites. ucsb.edu The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and reactivity; a larger gap suggests higher stability. scielo.brnumberanalytics.com For example, in a comparative study of two quinolinone derivatives, the one with the larger HOMO-LUMO gap was predicted to be more kinetically stable and more resistant to charge transfer. scielo.br

Electrostatic Potentials: Molecular electrostatic potential (MESP) maps are used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. MESP analysis has been used to correlate the inhibitory activity of certain compounds with the electrostatic potential topography at specific atoms. nih.gov

Chemical Reactivity and Functional Group Transformations of 4 Formamido 2 Hydroxybenzoic Acid

Reactions Involving the Carboxyl Group

The carboxylic acid function is a primary site for transformations, most notably through esterification and amide bond formation.

The conversion of the carboxylic acid group of 4-Formamido-2-hydroxybenzoic acid into an ester can be achieved through several established methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, typically using a strong acid like sulfuric acid. medcraveonline.com The reaction is an equilibrium process where water is removed to drive the reaction towards the ester product.

Another effective method, particularly for avoiding the competing O-alkylation of the phenolic hydroxyl group, involves reacting the hydroxybenzoic acid with a halogenated hydrocarbon (e.g., an alkyl halide) in the presence of a nonquaternizable tertiary amine, such as N,N-diisopropylethylamine. researchgate.net This technique proceeds in a homogeneous liquid phase and minimizes the formation of ether byproducts. researchgate.net The mechanism involves the deprotonation of the carboxylic acid by the amine, followed by nucleophilic attack of the resulting carboxylate on the alkyl halide.

The hydrolysis of the resulting esters, such as the parabens (esters of 4-hydroxybenzoic acid), can be accomplished, for instance, by certain microorganisms that produce esterases. google.com This process cleaves the ester bond to regenerate 4-hydroxybenzoic acid. google.com

| Reaction Type | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer-Speier Esterification | Alcohol (e.g., n-Heptyl alcohol), H₂SO₄ (catalyst) | Acid-catalyzed equilibrium reaction. Water is removed to drive to completion. | medcraveonline.com |

| Alkylation of Carboxylate | Alkyl Halide (e.g., Benzyl chloride), N,N-Diisopropylethylamine | Avoids O-alkylation of the phenol (B47542). Performed in a homogenous phase. | researchgate.net |

| Microbial Hydrolysis (Reverse Reaction) | Water, Esterase-producing microorganisms | Cleavage of ester bond to yield the carboxylic acid and alcohol. | google.com |

The formation of an amide bond from the carboxylic acid group is a cornerstone of medicinal chemistry and organic synthesis. nih.govacs.org This transformation requires the activation of the carboxylic acid, as direct reaction with an amine is generally unfavorable. google.com A variety of coupling reagents have been developed for this purpose.

Common strategies involve the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC). google.comnih.gov These reactions are often performed in the presence of additives such as 1-Hydroxybenzotriazole (HOBt) and an acyl transfer agent like 4-Dimethylaminopyridine (DMAP). nih.govgoogle.com The general mechanism proceeds with the reaction of the carboxylic acid with the coupling reagent (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine nucleophile to form the amide bond, or it can react with HOBt to form an active ester, which subsequently reacts with the amine. nih.gov This latter pathway is often preferred as it can reduce side reactions and racemization. google.com Phosphonium-based reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are also highly effective. nih.gov These methods are suitable for a wide range of amine substrates, including electron-deficient anilines. nih.govgoogle.com

| Coupling System | Components | Typical Solvent | Key Features | Reference |

|---|---|---|---|---|

| EDC/HOBt | EDC, HOBt, DIPEA, DMAP (catalytic) | CH₃CN or CH₂Cl₂ | Effective for electron-deficient amines and functionalized acids. | nih.govgoogle.com |

| DCC/DMAP | DCC, DMAP | CH₂Cl₂ | A classic method; byproduct (DCU) is insoluble and easily filtered. | nih.gov |

| PyBOP | PyBOP, Triethylamine | DMF/CH₂Cl₂ | Phosphonium-based reagent, often giving high yields. | nih.gov |

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is a key site for etherification, acylation, and for directing electrophilic aromatic substitution.

Etherification of the phenolic hydroxyl group, or O-alkylation, can occur under conditions similar to the Williamson ether synthesis. This typically involves deprotonation of the phenol with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. As noted, this can be a competing reaction during certain esterification procedures if a strong base is used. researchgate.net

Acylation of the hydroxyl group to form a phenolic ester is a common transformation, often used as a protecting strategy in multi-step syntheses. A standard method involves reacting the phenol with an acid anhydride, such as acetic anhydride, in the presence of a base or acid catalyst. This reaction converts the hydroxyl group into an acetoxy group, which can be more stable to certain reaction conditions and can alter the electronic properties of the ring.

The substituents on the benzene (B151609) ring strongly influence the outcome of electrophilic aromatic substitution (EAS) reactions. For this compound, the directing effects of the three groups must be considered:

-OH (hydroxyl): A powerful activating group and an ortho, para-director due to resonance donation of its lone pair electrons.

-NHCHO (formamido): An activating group and an ortho, para-director. The nitrogen's lone pair donates electron density to the ring via resonance, outweighing the inductive withdrawal of the carbonyl.

-COOH (carboxyl): A deactivating group and a meta-director due to its strong electron-withdrawing nature.

In a competition, the most strongly activating groups dictate the position of substitution. In this molecule, both the hydroxyl and formamido groups are activating and will direct incoming electrophiles to the positions ortho and para relative to themselves. The hydroxyl group at C2 directs to C3 (para) and C6 (ortho). The formamido group at C4 directs to C3 and C5 (both ortho). The carboxyl group at C1 directs to C3 and C5 (both meta).

All three groups direct to the C3 and C5 positions. Therefore, electrophilic substitution is strongly favored at these two available sites. The powerful activating nature of the hydroxyl group is known to drive reactions like bromination to occur readily, sometimes even promoting decarboxylation as a subsequent step in related molecules like salicylic (B10762653) acid.

Transformations of the Formamido Group

The formamido group (-NHCHO) itself can undergo chemical transformations, with hydrolysis being the most fundamental. Amide hydrolysis can be catalyzed by enzymes known as formamidases, which convert formamide (B127407) into formate (B1220265) and ammonia. acs.org Chemically, the formamido group can be hydrolyzed back to a primary amino group (-NH₂) under either acidic or basic conditions with heating. This reaction would convert this compound into the corresponding 4-Amino-2-hydroxybenzoic acid. This de-formylation is a common step in synthetic sequences where the formyl group is used as a temporary protecting group for an amine.

Hydrolysis and Rearrangement Reactions

The most prominent reaction involving the formamido group of this compound is its hydrolysis. This reaction is essentially the reverse of its formation from 4-aminosalicylic acid and formic acid.

Hydrolysis of the Formamido Group:

The amide linkage in the formamido group (-NHCHO) is susceptible to cleavage under both acidic and basic conditions, a characteristic reaction of amides. The hydrolysis of formamide, the simplest amide, has been studied to understand the mechanism of this transformation. nih.govresearchgate.net In aqueous solutions, this process leads to the formation of 4-amino-2-hydroxybenzoic acid (also known as para-aminosalicylic acid or PAS) and formic acid. nih.gov

The reaction proceeds through nucleophilic acyl substitution, where a water molecule (in neutral or acidic solution) or a hydroxide (B78521) ion (in basic solution) attacks the electrophilic carbonyl carbon of the formyl group. This is followed by the departure of the 4-amino-2-hydroxybenzoate (B10774363) moiety, which subsequently gets protonated to yield 4-amino-2-hydroxybenzoic acid. The formamido group essentially acts as a protecting group for the amine, which can be removed by hydrolysis. libretexts.org

Reaction Scheme: Hydrolysis of this compound

Advanced Analytical Methodologies for Research Applications

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a multi-functional molecule like 4-Formamido-2-hydroxybenzoic acid, different chromatographic techniques can be employed to achieve optimal separation and analysis.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile, polar compounds like this compound. Developing a robust HPLC method is critical for assessing the purity of research-grade samples and quantifying the compound.

Method development typically begins with selecting a suitable stationary phase, mobile phase, and detector. For polar aromatic acids, reversed-phase (RP) chromatography using a C18 or biphenyl (B1667301) column is a standard choice. vu.edu.aulongdom.org The mobile phase often consists of an aqueous component (like water with an acid modifier such as formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group) and an organic modifier (typically acetonitrile (B52724) or methanol). longdom.orgresearchgate.net Gradient elution is often preferred over isocratic elution to achieve better separation of the main compound from any potential impurities or related substances within a reasonable analysis time. longdom.orgturkjps.org

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended purpose. longdom.orgnih.gov Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is often demonstrated by analyzing placebo samples and forcing degradation studies. longdom.orgturkjps.org

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. longdom.orgturkjps.org

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity. longdom.orglongdom.org

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. longdom.orgnih.gov

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day measurements. longdom.orgnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively. These values indicate the sensitivity of the method. longdom.orglongdom.org

Table 1: Example HPLC Method Parameters for Analysis of this compound

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) | longdom.orglongdom.org |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | vu.edu.aulongdom.org |

| Mobile Phase B | Acetonitrile | longdom.orglongdom.org |

| Elution | Gradient | longdom.org |

| Flow Rate | 1.0 mL/min | longdom.org |

| Column Temperature | 25-35 °C | longdom.org |

| Injection Volume | 8-20 µL | researchgate.netnih.gov |

| Detection | UV-Vis/DAD at λmax (e.g., ~230-260 nm) | longdom.orgturkjps.org |

This table presents a hypothetical but representative set of starting conditions for HPLC method development based on published methods for structurally similar compounds.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound is a polar, non-volatile molecule containing hydroxyl and carboxylic acid functional groups, making it unsuitable for direct GC analysis. These functional groups would lead to strong adsorption on the GC column and thermal degradation in the hot injector.

Therefore, a crucial prerequisite for GC analysis is a derivatization step to convert the non-volatile analyte into a volatile and thermally stable derivative. The most common approach for compounds containing active hydrogens (like in -COOH and -OH groups) is silylation. nist.govnist.gov Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are used to replace the active protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively.

The resulting silylated derivative of this compound would be significantly more volatile and less polar, allowing it to be analyzed by GC. nist.govnist.gov The separation is typically performed on a low-polarity capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase (e.g., DB-5 or HP-5). nist.govhmdb.ca

Table 2: Typical GC-MS Conditions for Analysis of a Silylated Derivative

| Parameter | Typical Condition | Source(s) |

|---|---|---|

| Derivatizing Agent | BSTFA (for TMS derivative) or MTBSTFA (for TBDMS derivative) | nist.govnist.gov |

| Column | DB-5MS (e.g., 30 m x 0.25 mm, 0.25 µm) | nist.gov |

| Carrier Gas | Helium | nist.gov |

| Injection Mode | Splitless | researchgate.net |

| Temperature Program | Initial temp 60-70°C, ramp at 4-10 K/min to 280-300°C | nist.govnist.gov |

| Detector | Mass Spectrometer (MS) | researchgate.net |

This table outlines typical conditions for the GC-MS analysis of a derivatized aromatic acid, providing a template for analyzing a volatile derivative of this compound.

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species. nih.gov Given its acidic nature, this compound would be negatively charged at neutral or basic pH, making it an ideal candidate for CE analysis. CE methods are known for their high separation efficiency, short analysis times, and minimal solvent consumption. nih.govresearchgate.net

For separating complex mixtures that may contain both charged and neutral compounds, Microemulsion Electrokinetic Chromatography (MEEKC) is a particularly useful mode of CE. researchgate.netspringernature.com MEEKC utilizes a microemulsion as the background electrolyte, which consists of nanometer-sized oil droplets (e.g., n-octane or n-heptane) stabilized by a surfactant (like sodium dodecyl sulfate, SDS) and a co-surfactant (such as n-butanol) in an aqueous buffer. researchgate.netepa.gov This creates a pseudostationary phase into which analytes can partition, allowing for the separation of a wide range of compounds based on their charge and hydrophobicity. jlu.edu.cnnih.gov MEEKC has been successfully applied to the separation of aromatic acids and their derivatives, demonstrating high theoretical plate numbers. researchgate.netepa.gov The composition of the microemulsion can be adjusted to fine-tune the separation selectivity. springernature.com

A fast capillary electrochromatographic method has been developed for the analysis of parabens in the presence of their main impurity, 4-hydroxybenzoic acid, achieving baseline separation in less than 2.5 minutes. nih.gov Similarly, nonaqueous capillary electrophoresis (NACE) has been shown to provide excellent sensitivity for the simultaneous determination of p-hydroxybenzoic acid and parabens. nih.gov

Integration of Separation Techniques with Advanced Detection Systems (e.g., hyphenated Mass Spectrometry)

The coupling of separation techniques with mass spectrometry (MS), known as a hyphenated technique, provides a powerful tool for both qualitative and quantitative analysis. nih.gov The mass spectrometer offers highly selective and sensitive detection, along with structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly well-suited for analyzing compounds like this compound. After separation by HPLC, the analyte enters the mass spectrometer, where it is typically ionized using electrospray ionization (ESI). nih.gov For an acidic compound, ESI in negative ion mode is often preferred. The resulting precursor ion can be selected and fragmented to produce characteristic product ions, which are used for highly selective and sensitive quantification in Selected Reaction Monitoring (SRM) mode. nih.gov

LC-MS/MS methods have been developed and validated for related compounds, such as 4-acetamidobenzoic acid, demonstrating high sensitivity (LOQ in the low ng/mL range), precision, and accuracy. nih.gov The fragmentation of hydroxybenzoic acids in MS/MS often involves a characteristic loss of carbon dioxide (44 Da) from the carboxylic acid group. researchgate.net

Table 3: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Setting | Source(s) |

|---|---|---|

| Separation | HPLC (as per Table 1) | vu.edu.aunih.gov |

| Ion Source | Electrospray Ionization (ESI), Negative Mode | vu.edu.auresearchgate.net |

| Precursor Ion [M-H]⁻ | m/z 180 (Calculated for C₈H₇NO₄) | nih.gov |

| Product Ions | Dependent on fragmentation (e.g., loss of HCOOH, H₂O) | researchgate.net |

| Detection Mode | Selected Reaction Monitoring (SRM) | nih.gov |

| Internal Standard | Deuterated analog (e.g., 4-acetamidobenzoic acid-d3) | nih.gov |

This table provides a conceptual framework for an LC-MS/MS method, with the precursor ion based on the exact mass of this compound.

Derivatization Strategies for Enhanced Detection in Research Applications

Chemical derivatization is the process of modifying an analyte to produce a new compound with properties that are more suitable for a specific analytical method. researchgate.net This strategy is employed to overcome issues such as poor chromatographic retention, lack of a suitable chromophore, or low ionization efficiency in mass spectrometry. nih.gov

For this compound, derivatization can be applied for several purposes:

For GC Analysis: As discussed in section 7.1.2, derivatization is essential to create volatile and thermally stable analogs. Silylation is the primary method used for this purpose. nist.govacs.org

For Enhanced HPLC-UV/Fluorescence Detection: If higher sensitivity is required than what direct UV detection can provide, the molecule can be derivatized with a reagent that introduces a strong chromophore or a fluorophore. For example, carboxylic acids can be esterified with fluorescent reagents like 9-anthryldiazomethane (B78999) (ADAM). thermofisher.com

For Improved LC-MS Sensitivity: While direct analysis is often possible, derivatization can significantly enhance detection limits by improving ionization efficiency in ESI-MS. tulane.edu Reagents that introduce a permanently charged group or a readily ionizable moiety are used. For instance, carboxylic acids can be reacted with reagents like 2-picolylamine (PA) or 2-hydrazinopyridine (B147025) (HP) to form amide derivatives that are highly responsive in positive-ion ESI-MS, increasing detection responses by several orders of magnitude. nih.gov Another strategy involves using reagents like dimethylaminophenacyl bromide (DmPABr) to label carboxylic acids, which improves quantitation and detection sensitivity. researchgate.net

Table 4: Selected Derivatization Reagents for Carboxylic Acids

| Reagent | Target Functional Group | Analytical Technique | Purpose | Source(s) |

|---|---|---|---|---|

| BSTFA / MTBSTFA | Carboxyl (-COOH), Hydroxyl (-OH) | GC-MS | Increase volatility and thermal stability | nist.govnist.gov |

| 9-Anthryldiazomethane (ADAM) | Carboxyl (-COOH) | HPLC-Fluorescence | Add a fluorescent tag for sensitive detection | thermofisher.com |

| 2-Picolylamine (PA) | Carboxyl (-COOH) | LC-MS/MS | Enhance positive-ion ESI response | nih.gov |

| 4-bromo-N-methylbenzylamine | Carboxyl (-COOH) | LC-MS/MS | Facilitate positive ESI-MS/MS detection | tulane.edu |

| Dansyl Chloride | Phenolic Hydroxyl (-OH) | LC-MS, MALDI-MS | Enhance detection sensitivity | nih.govresearchgate.net |

Applications As a Chemical Scaffold or Intermediate in Materials Science Research

Polymerization Reactions for Novel Macromolecular Architectures

The structure of 4-formamido-2-hydroxybenzoic acid is well-suited for creating novel polymers through polycondensation reactions. The presence of both a hydroxyl (-OH) and a carboxylic acid (-COOH) group on the same molecule allows it to act as a monomer, capable of reacting with itself or with other co-monomers to form polyesters.

This reactivity is analogous to that of 4-hydroxybenzoic acid (p-hydroxybenzoic acid), a well-known monomer used in the production of high-performance aromatic polyesters. wikipedia.org For instance, 4-hydroxybenzoic acid is a key component in the synthesis of Vectran, a liquid crystal polymer known for its high strength and thermal stability, which is produced via polycondensation. wikipedia.org

Similarly, this compound can undergo polymerization to yield aromatic polyesters. The reaction would proceed via the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another. The resulting macromolecular chain would feature a backbone of repeating aromatic units, which typically imparts rigidity, thermal resistance, and mechanical strength to the polymer.

The formamido group (-NHCHO) at the 4-position is a critical feature that distinguishes polymers derived from this monomer. This group is expected to significantly influence the final properties of the macromolecule in several ways:

Interchain Hydrogen Bonding: The N-H and C=O moieties within the formamido group can participate in strong intermolecular hydrogen bonding between polymer chains. This would enhance the polymer's crystallinity, thermal stability, and mechanical properties.

Solubility and Processing: The polarity of the formamido group may alter the polymer's solubility in organic solvents, potentially allowing for a wider range of processing techniques compared to simpler aromatic polyesters.

Functionalization: The formamido group provides a reactive site for further chemical modification of the polymer, enabling the tuning of its surface properties or the attachment of other functional moieties.

Research into analogous systems, such as polymers derived from 4-amino-2-hydroxybenzoic acid, suggests that the packing arrangements in the solid state are heavily influenced by O-H···O and N-H···O interactions, a feature that would be prominent in polymers made from its formamido counterpart. vulcanchem.com

Table 1: Potential Properties of Polymers Derived from this compound

| Property | Influencing Factor | Expected Outcome |

|---|---|---|

| Thermal Stability | Aromatic backbone, interchain hydrogen bonding | High decomposition temperature |

| Mechanical Strength | Rigid aromatic rings, strong intermolecular forces | High tensile strength and modulus |

| Crystallinity | Regular polymer structure, hydrogen bonding | Semicrystalline to crystalline morphology |

| Solvent Resistance | Polarity of formamido group, crystallinity | Variable, with potential for improved solubility in polar solvents |

Coordination Chemistry: Ligand Synthesis for Metal Complexes

The molecular architecture of this compound makes it an excellent candidate for use as a ligand in coordination chemistry. A ligand is a molecule or ion that binds to a central metal atom to form a coordination complex. The versatility of this compound as a ligand stems from its multiple potential donor atoms: the oxygen atoms of the carboxylate group, the oxygen atom of the hydroxyl group, and both the nitrogen and oxygen atoms of the formamido group.

This multi-dentate character allows for the synthesis of a wide variety of metal complexes with diverse geometries and properties. Depending on the reaction conditions (such as pH, solvent, and the nature of the metal ion), the ligand can coordinate to metal centers in several ways:

Monodentate Coordination: The ligand can bind to a metal ion through a single atom, most commonly one of the carboxylate oxygens.

Bidentate Chelation: The ligand can form a stable ring structure (a chelate) by binding to a single metal center through two donor atoms. Common chelation modes would involve the (carboxylate-O, hydroxyl-O) pair or the (carboxylate-O, formamido-O/N) pair. The formation of a chelate with the ortho-hydroxyl and carboxylate groups is a well-established binding mode for related salicylic (B10762653) acid derivatives.

Bridging Ligand: The ligand can bridge two or more metal centers, leading to the formation of polynuclear complexes or extended coordination polymers. researchgate.netrsc.org For example, the carboxylate group can bridge two metal ions in a syn-syn, syn-anti, or anti-anti fashion. researchgate.net

The study of related hydroxybenzoic acids in coordination chemistry provides a strong precedent. For example, 2-hydroxybenzoic acid has been used to construct cobalt(II) coordination polymers where it acts as both a chelating and a bridging ligand. researchgate.net Similarly, 4-hydroxybenzoic acid anions have been shown to bridge metal centers like Li+, Mg2+, and Cu2+ to form 2D and 3D coordination polymers. rsc.org The presence of the additional formamido group in this compound introduces more complex potential binding modes, making it a valuable tool for designing novel metal-organic materials. The design of metal complexes with mixed ligands is a recognized strategy for developing new compounds. researchgate.netjchemlett.comnih.gov

Table 2: Potential Coordination Modes of 4-Formamido-2-hydroxybenzoate

| Coordination Mode | Donor Atoms Involved | Resulting Structure |

|---|---|---|

| Monodentate | Carboxylate-O | Simple metal complex |

| Bidentate Chelate | Carboxylate-O, Hydroxyl-O | Stable 6-membered chelate ring |

| Bidentate Chelate | Carboxylate-O, Formamido-O | Potential for chelation, forming a larger ring |

| Bridging | Carboxylate group (O,O') | Dinuclear or polynuclear complexes, 1D/2D/3D coordination polymers |

| Tridentate | Carboxylate-O, Hydroxyl-O, Formamido-O/N | Highly stable complexes, potentially encapsulating metal ions |

Supramolecular Chemistry: Design of Self-Assembled Systems and Frameworks

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. This compound is an ideal building block for designing self-assembled systems due to its capacity for forming multiple, specific, and directional hydrogen bonds.

The three key functional groups contribute to its self-assembly behavior:

Carboxylic Acid Group: Carboxylic acids are well-known for forming robust hydrogen-bonded dimers, a highly predictable and stable supramolecular synthon.

Hydroxyl Group: The phenolic hydroxyl group is an excellent hydrogen bond donor.

Formamido Group: The N-H group is a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.

These groups can work in concert to guide the assembly of individual molecules into larger, ordered architectures such as tapes, sheets, or three-dimensional networks. The planar nature of the benzene (B151609) ring also facilitates π-π stacking interactions, which can further stabilize these extended structures. vulcanchem.com

Research on related molecules demonstrates the power of combining different non-covalent interactions to build complex architectures reliably. nih.gov For example, studies on substituted benzoic acids have shown that the interplay between carboxylic acid/amino-pyrimidine hydrogen bonds and halogen bonds can be used to construct 1D and 2D networks with predictable connectivity. nih.gov

In the case of this compound, a hierarchy of interactions can be envisioned:

Intramolecular Hydrogen Bonding: A hydrogen bond between the ortho-hydroxyl group and the adjacent carboxylic acid can pre-organize the molecule, influencing its conformation and subsequent intermolecular interactions. vulcanchem.com

Primary Intermolecular Synthon: The most stable intermolecular interaction, likely the carboxylic acid dimer, would form first, creating one-dimensional chains or discrete pairs.

Secondary Interactions: The formamido and hydroxyl groups would then direct the assembly of these primary structures into higher-order architectures through additional hydrogen bonds (e.g., N-H···O or O-H···O).

This programmed self-assembly is fundamental to crystal engineering and the bottom-up fabrication of functional materials, including porous organic frameworks and hydrogels. mdpi.comnih.gov The ability to form such well-defined, non-covalent networks makes this compound a valuable component for creating materials with tailored porosity, guest-binding capabilities, or specific electronic properties.

Table 3: Functional Groups and Their Roles in Supramolecular Assembly

| Functional Group | Role | Type of Interaction |

|---|---|---|

| Carboxylic Acid | Primary Synthon Formation | Strong O-H···O hydrogen bonding (dimerization) |

| Hydroxyl Group | H-bond Donor/Acceptor | O-H···O hydrogen bonding |

| Formamido Group | H-bond Donor & Acceptor | N-H···O and C-H···O hydrogen bonding |

| Benzene Ring | Structural Stabilization | π-π stacking interactions |

Future Research Perspectives and Interdisciplinary Directions

Exploration of Undiscovered Synthetic Routes

While established methods for synthesizing 4-Formamido-2-hydroxybenzoic acid exist, the pursuit of novel and more efficient synthetic routes remains a key area of research. Future investigations may explore innovative strategies that offer improved yields, reduced reaction times, and greater sustainability.

One avenue of exploration involves the use of transition metal catalysts to facilitate new bond formations. numberanalytics.com For instance, catalysts based on palladium, nickel, or copper have revolutionized aromatic synthesis by enabling cross-coupling and cyclization reactions. numberanalytics.com The development of novel catalysts could allow for the construction of the this compound scaffold from previously inaccessible starting materials or through more direct, one-pot procedures.

Furthermore, photochemical reactions, which utilize light to initiate chemical transformations, present another promising frontier. numberanalytics.com Aromatic compounds are known to undergo various photochemical reactions, and exploring these possibilities for the synthesis of this compound could lead to unique and efficient methodologies. numberanalytics.com Additionally, advanced synthetic methods like cyclodehydrogenation and cyclotrimerization, which are used for creating complex aromatic systems, could be adapted for the synthesis of this compound and its derivatives. numberanalytics.com

Integration with Automated Synthesis and Machine Learning for Reaction Optimization

The fields of automated synthesis and machine learning are set to revolutionize chemical research, and their application to this compound is a promising prospect. Automated platforms can perform numerous reactions in parallel, rapidly screening various conditions to identify optimal synthetic protocols. researchgate.net This high-throughput approach can significantly accelerate the discovery of new and improved synthetic methods. researchgate.net

Machine learning algorithms can be integrated with automated systems to create a powerful feedback loop for reaction optimization. researchgate.netpku.edu.cn By analyzing data from high-throughput experiments, machine learning models can identify complex relationships between reaction parameters (e.g., catalyst, solvent, temperature) and outcomes (e.g., yield, purity). pku.edu.cnchemistryworld.com This allows for the intelligent design of subsequent experiments, leading to a more efficient and targeted optimization process. pku.edu.cn For instance, machine learning has been successfully applied to predict the conversion rates of amide bond synthesis, a key reaction in the formation of this compound. pku.edu.cn

Advanced Characterization Techniques

A deeper understanding of the structure and properties of this compound and its complexes will be crucial for its future applications. Advanced characterization techniques will play a pivotal role in providing detailed atomic-level information.

Solid-State NMR (ssNMR): This technique is invaluable for characterizing the structure and dynamics of solid materials. wikipedia.org For this compound, ssNMR can provide detailed insights into its crystalline forms (polymorphs) and how its molecules are arranged in the solid state. wikipedia.orgresearchgate.net By measuring interactions such as dipolar coupling and chemical shielding, ssNMR can reveal information about the local chemical environment of each atom in the molecule. wikipedia.org Advanced ssNMR techniques, such as magic-angle spinning (MAS), can further enhance spectral resolution, allowing for a more precise structural determination. mst.edunih.gov

Cryo-Electron Microscopy (Cryo-EM): While traditionally used for large biological macromolecules, recent advancements have made cryo-EM a viable technique for studying smaller molecules and their complexes. nih.govresearchgate.net If this compound or its derivatives are found to interact with proteins or other biomolecules, cryo-EM could be used to visualize these interactions at near-atomic resolution. researchgate.netnih.gov This would provide invaluable information for understanding its biological activity and for the design of new therapeutic agents. nih.gov Furthermore, techniques like Microcrystal Electron Diffraction (MicroED), which is a cryo-EM based method, can determine the high-resolution 3D structure of small molecules from nanocrystals. thermofisher.com

Theoretical Prediction of Novel Reactivities and Derivatizations

Computational chemistry provides powerful tools for predicting the behavior of molecules and for guiding the design of new compounds and reactions. catalysis.blog By using quantum chemical calculations, researchers can explore the potential energy surfaces of reactions involving this compound, identifying the most likely reaction pathways and predicting the structures of intermediates and transition states. grnjournal.usrsc.org

These theoretical methods can be used to:

Predict Novel Reactivities: Computational models can simulate how this compound might react under various conditions, suggesting new and unexplored chemical transformations. catalysis.blogescholarship.org This can accelerate the discovery of new derivatives with unique properties.

Guide Derivatization: By calculating the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals, researchers can predict which parts of the molecule are most likely to be reactive. preprints.org This information can guide the synthesis of new derivatives with desired functionalities.

Design Catalysts: Computational methods can be used to design new catalysts that are specifically tailored to promote desired reactions of this compound. nih.gov

The synergy between these advanced experimental and theoretical approaches will undoubtedly propel the field forward, leading to a more profound understanding and broader application of this compound and its derivatives in various scientific disciplines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Formamido-2-hydroxybenzoic acid, and what critical reaction parameters must be controlled to optimize yield?

- Methodological Answer : Synthesis typically involves formylation of 2-hydroxybenzoic acid derivatives. Critical steps include protecting the hydroxyl and carboxyl groups to prevent undesired side reactions. For example, enzymatic routes using lipases or esterases under mild pH (6–8) and temperature (25–37°C) conditions can improve regioselectivity and reduce byproducts . Reaction optimization should focus on catalyst choice (e.g., Lewis acids), solvent polarity, and purification via recrystallization or column chromatography.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Prioritize H and C NMR to confirm formamido (-NHCHO) and hydroxyl (-OH) group positions. Aromatic proton signals in the δ 6.5–8.5 ppm range and carbonyl peaks (δ ~165–170 ppm) are key markers .

- UV-Vis : Compare experimental λmax with computational predictions (e.g., TD-DFT) to validate electronic transitions .

- HPLC : Use reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity (>95%) and monitor degradation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational models and experimental spectroscopic data during structural elucidation?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray crystallography : Resolve bond angles and torsional strain (e.g., C3B–C4B–C5B = 122.1° in analogous structures) .

- DFT calculations : Compare optimized geometries with experimental data to identify discrepancies in hydrogen bonding or conjugation effects .

- 2D NMR (COSY, HSQC) : Map spin-spin coupling and long-range correlations to confirm substituent positions .

Q. What experimental strategies mitigate false positives in enzyme inhibition assays for this compound?

- Methodological Answer :

- Counter-screening : Use orthogonal assays (e.g., fluorescence polarization vs. calorimetry) to confirm binding specificity .

- Kinetic studies : Measure Ki values under varying substrate concentrations to distinguish competitive vs. non-competitive inhibition.

- Structural analogs : Test derivatives lacking the formamido group to isolate pharmacophore contributions .

Q. How should stability studies be designed to evaluate this compound under physiological conditions?

- Methodological Answer :

- pH-rate profiles : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC. Calculate t90 (time for 10% degradation) to identify labile conditions .

- Thermal stability : Use accelerated stability testing (40–60°C) and Arrhenius modeling to predict shelf life.

- Oxidative stress : Add hydrogen peroxide or metal ions to simulate in vivo oxidative environments .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for assessing reproducibility in biomarker studies involving this compound?

- Methodological Answer : Calculate intraclass correlation coefficients (ICC) to quantify inter-assay variability. For example, ICC >0.7 indicates high reproducibility in biomarker measurements. Use variance components (CV% WS/BS) to distinguish technical vs. biological variability .

Applications in Drug Discovery

Q. How can structural analogs of this compound be prioritized for anti-inflammatory activity?

- Methodological Answer : Apply read-across strategies based on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.